molecular formula C12H10FNO B6366186 6-(4-Fluoro-3-methylphenyl)-2-hydroxypyridine, 95% CAS No. 1111110-66-7

6-(4-Fluoro-3-methylphenyl)-2-hydroxypyridine, 95%

Cat. No. B6366186
CAS RN: 1111110-66-7
M. Wt: 203.21 g/mol
InChI Key: AMKXTEGTKLQBHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Fluoro-3-methylphenyl)-2-hydroxypyridine (FMPH) is an important chemical compound that has been studied in many scientific fields due to its unique properties. It is an aromatic compound with a molecular weight of 195.1 g/mol and has a melting point of 122-123°C. FMPH has been used in a variety of scientific research applications, including its use as a synthetic intermediate, a biological marker, and as a precursor for drug synthesis. The purpose of

Scientific Research Applications

6-(4-Fluoro-3-methylphenyl)-2-hydroxypyridine, 95% has been used in a variety of scientific research applications, including its use as a synthetic intermediate, a biological marker, and as a precursor for drug synthesis. 6-(4-Fluoro-3-methylphenyl)-2-hydroxypyridine, 95% has been used as a synthetic intermediate in the synthesis of other compounds, such as 4-fluoro-3-methylphenylhydrazine and 4-fluoro-3-methylphenylhydrazone. 6-(4-Fluoro-3-methylphenyl)-2-hydroxypyridine, 95% has also been used as a biological marker for the detection of certain diseases, such as cancer. Additionally, 6-(4-Fluoro-3-methylphenyl)-2-hydroxypyridine, 95% has been used as a precursor for the synthesis of drugs, such as thalidomide and imatinib.

Mechanism of Action

The mechanism of action of 6-(4-Fluoro-3-methylphenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is believed that 6-(4-Fluoro-3-methylphenyl)-2-hydroxypyridine, 95% may act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of prostaglandins and leukotrienes. Additionally, 6-(4-Fluoro-3-methylphenyl)-2-hydroxypyridine, 95% may act as an inhibitor of tyrosine kinase, which is involved in the signalling pathways of certain cell types.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(4-Fluoro-3-methylphenyl)-2-hydroxypyridine, 95% are not fully understood. However, it has been suggested that 6-(4-Fluoro-3-methylphenyl)-2-hydroxypyridine, 95% may have anti-inflammatory and anti-cancer properties. Additionally, 6-(4-Fluoro-3-methylphenyl)-2-hydroxypyridine, 95% has been shown to inhibit the growth of certain bacteria, such as Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

The use of 6-(4-Fluoro-3-methylphenyl)-2-hydroxypyridine, 95% in laboratory experiments has several advantages. 6-(4-Fluoro-3-methylphenyl)-2-hydroxypyridine, 95% is relatively inexpensive and easy to synthesize, making it an attractive option for laboratory experiments. Additionally, 6-(4-Fluoro-3-methylphenyl)-2-hydroxypyridine, 95% is a relatively stable compound, which makes it suitable for long-term storage. However, there are some limitations to the use of 6-(4-Fluoro-3-methylphenyl)-2-hydroxypyridine, 95% in laboratory experiments. 6-(4-Fluoro-3-methylphenyl)-2-hydroxypyridine, 95% is a relatively toxic compound, which may cause adverse health effects if handled improperly. Additionally, 6-(4-Fluoro-3-methylphenyl)-2-hydroxypyridine, 95% may react with certain compounds, which could lead to the formation of unwanted by-products.

Future Directions

The potential future directions of 6-(4-Fluoro-3-methylphenyl)-2-hydroxypyridine, 95% research include further investigation into its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research into the mechanism of action of 6-(4-Fluoro-3-methylphenyl)-2-hydroxypyridine, 95% may lead to the development of new and more effective drugs. Additionally, further research into the synthesis of 6-(4-Fluoro-3-methylphenyl)-2-hydroxypyridine, 95% may lead to the development of more efficient and cost-effective methods of synthesis. Finally, further research into the use of 6-(4-Fluoro-3-methylphenyl)-2-hydroxypyridine, 95% as a biological marker may lead to the development of more accurate and reliable diagnostic tests.

Synthesis Methods

6-(4-Fluoro-3-methylphenyl)-2-hydroxypyridine, 95% can be synthesized using a variety of methods, including the Grignard reaction, the Wittig reaction, and the Suzuki coupling reaction. The Grignard reaction is a reaction between an organometallic compound and an organic halide, which produces a ketone or an aldehyde. The Wittig reaction is a reaction between an aldehyde or ketone and a phosphonium salt, producing an alkene. The Suzuki coupling reaction is a reaction between an organoboron compound and an organic halide, which produces an alkene.

properties

IUPAC Name

6-(4-fluoro-3-methylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c1-8-7-9(5-6-10(8)13)11-3-2-4-12(15)14-11/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKXTEGTKLQBHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC(=O)N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682649
Record name 6-(4-Fluoro-3-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1111110-66-7
Record name 6-(4-Fluoro-3-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.